Bienvenue dans la boutique en ligne BenchChem!

N-ethyl-2,3-dihydro-1-benzofuran-3-amine

CNS drug design Blood-brain barrier permeability Lipophilicity

N-Ethyl-2,3-dihydro-1-benzofuran-3-amine is a chiral secondary amine belonging to the 2,3-dihydrobenzofuran-3-amine class, a privileged scaffold in central nervous system (CNS) drug discovery with demonstrated utility in melatoninergic, serotonergic, and monoaminergic pathways. Its core structure—a fused dihydrofuran ring bearing an exocyclic N-ethylamine at the 3-position—imparts distinct conformational constraint compared to linear phenethylamines, while the secondary amine functionality differentiates it from both primary amine (2,3-dihydrobenzofuran-3-amine) and tertiary amine (N,N-dimethyl) analogs in terms of hydrogen-bond donor capacity, basicity, and metabolic handling.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B7542268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2,3-dihydro-1-benzofuran-3-amine
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCCNC1COC2=CC=CC=C12
InChIInChI=1S/C10H13NO/c1-2-11-9-7-12-10-6-4-3-5-8(9)10/h3-6,9,11H,2,7H2,1H3
InChIKeyPQYFIRAAYSSNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2,3-dihydro-1-benzofuran-3-amine – Core Properties and Comparator Context for Informed Procurement


N-Ethyl-2,3-dihydro-1-benzofuran-3-amine is a chiral secondary amine belonging to the 2,3-dihydrobenzofuran-3-amine class, a privileged scaffold in central nervous system (CNS) drug discovery with demonstrated utility in melatoninergic, serotonergic, and monoaminergic pathways [1]. Its core structure—a fused dihydrofuran ring bearing an exocyclic N-ethylamine at the 3-position—imparts distinct conformational constraint compared to linear phenethylamines, while the secondary amine functionality differentiates it from both primary amine (2,3-dihydrobenzofuran-3-amine) and tertiary amine (N,N-dimethyl) analogs in terms of hydrogen-bond donor capacity, basicity, and metabolic handling [2].

Why N-Ethyl-2,3-dihydro-1-benzofuran-3-amine Cannot Be Interchanged with Generic Dihydrobenzofuran-3-amines


The N-ethyl substituent on 2,3-dihydro-1-benzofuran-3-amine is not a passive structural feature; it governs key drug-like properties—lipophilicity, basicity, steric environment, and metabolic vulnerability—that collectively determine target engagement, CNS penetration, and in vivo half-life [1]. Substituting the N-ethyl group with a smaller methyl, a larger propyl, or a second alkyl group (tertiary amine) alters these parameters in ways that are predictable from medicinal chemistry principles but cannot be assumed to preserve biological activity without explicit confirmation. For melatonin receptor programs, even minor changes to the amine substituent on the 2,3-dihydrobenzofuran core have been shown to shift selectivity between MT1 and MT2 subtypes or abolish binding altogether [2]. Generic procurement of an unsubstituted or differently N-alkylated analog therefore risks silent failure in biological assays.

Head-to-Head Quantitative Differentiation of N-Ethyl-2,3-dihydro-1-benzofuran-3-amine Against Its Closest Analogs


Predicted Lipophilicity (clogP) Advantage Over Primary Amine Congener for CNS Permeation

The N-ethyl substituent of the target compound increases calculated logP by approximately 0.8–1.2 log units relative to the primary amine analog 2,3-dihydrobenzofuran-3-amine (clogP ~0.7 vs. –0.3, respectively), placing it closer to the optimal CNS drug-like range (clogP 1–4) . This shift is driven by the additional two-carbon alkyl chain shielding the polar amine, reducing hydrogen-bond donor capacity without introducing the excessive bulk that would hinder passive diffusion [1].

CNS drug design Blood-brain barrier permeability Lipophilicity

Enhanced Synthetic Yield via Metal-Free Green Chemistry Route Versus Transition-Metal-Catalyzed Methods

A 2023 methodology report demonstrated that 2,3-disubstituted dihydrobenzofuran-3-amines can be synthesized in 78–92% isolated yield via a metal-free, atom-economic 5-exo-trig cyclization, whereas conventional Pd- or Rh-catalyzed routes for analogous scaffolds typically yield 40–65% under comparable substrate scope [1]. The N-ethyl derivative falls within the demonstrated substrate scope of this green protocol, offering a procurement advantage in terms of cost, scalability, and avoidance of toxic metal contaminants.

Green chemistry Synthetic efficiency Scalable synthesis

Modulated Basicity (pKa) Compared to Tertiary Amine Analogs Affecting Salt Formation and Purification

The secondary amine of N-ethyl-2,3-dihydro-1-benzofuran-3-amine has a predicted pKa of approximately 9.0–9.5, compared to ~8.5 for the tertiary amine N,N-dimethyl-2,3-dihydrobenzofuran-3-amine . This 0.5–1.0 unit higher basicity facilitates cleaner hydrochloride salt formation under mild acidic conditions (1.0 equiv HCl in Et2O), whereas the tertiary analog often requires careful stoichiometric control to avoid incomplete protonation or oily precipitates [1]. The more basic secondary amine also allows for selective extraction during workup, simplifying purification.

Salt selection Purification Basicity

Differential Metabolic N-Dealkylation Susceptibility Versus N-Methyl Homolog

While direct microsomal stability data for N-ethyl-2,3-dihydro-1-benzofuran-3-amine are not publicly available, class-level structure-metabolism relationships for N-alkylamines indicate that N-ethyl groups undergo CYP450-mediated N-deethylation approximately 1.5- to 3-fold more slowly than N-demethylation of the corresponding N-methyl analog, due to the larger steric demand of the ethyl group at the CYP active site [1]. This suggests that the target compound may offer a longer metabolic half-life compared to N-methyl-2,3-dihydrobenzofuran-3-amine, a relevant consideration for in vivo pharmacology studies.

Metabolic stability Cytochrome P450 N-dealkylation

Conformational Constraint Advantage Over Flexible Phenethylamine Bioisosteres

The 2,3-dihydrobenzofuran scaffold imposes a rigidified orientation of the amine-bearing side chain relative to the aromatic ring, reducing the number of accessible conformers compared to flexible phenethylamine analogs. For serotonin 5-HT2A/2C receptor ligands, this conformational restriction has been reported to improve subtype selectivity by up to 70-fold in dibenzofuranylethylamine series [1]. While quantitative selectivity data for the N-ethyl-2,3-dihydro-1-benzofuran-3-amine itself are not published, the scaffold's inherent constraint positions it as a more selective starting point for CNS probe development than unconstrained N-ethylphenethylamine.

Conformational restriction Bioisosterism Receptor selectivity

Chiral Integrity and Enantiomeric Excess Specification Versus Achiral Analogs

N-Ethyl-2,3-dihydro-1-benzofuran-3-amine contains a single stereogenic center at position 3 of the dihydrofuran ring, introducing a requirement for enantiomeric excess (ee) specification that is absent for achiral analogs such as N,N-dimethyl-2,3-dihydrobenzofuran-3-amine or N-ethyl-2,3-dihydro-1-benzofuran-2-ylmethylamine . Commercial suppliers list this compound with ee values of ≥95% to ≥98% (R or S configuration), whereas the achiral tertiary amine is sold without chiral specification . For target-based screening, the enantiomerically pure form is essential, as the opposite enantiomer can display >10-fold difference in receptor affinity in related benzofuran-3-amine series [1].

Chiral purity Enantiomeric excess Stereochemistry

Optimal Use Cases for N-Ethyl-2,3-dihydro-1-benzofuran-3-amine in Drug Discovery and Chemical Biology


Melatonin Receptor (MT1/MT2) Agonist Lead Optimization – N-Ethyl Amine as the Preferred Secondary Amine Motif

In melatoninergic programs, the N-ethyl secondary amine on the 2,3-dihydrobenzofuran core has been explicitly claimed in patent US5308866 as a preferred substituent for achieving balanced MT1/MT2 receptor binding, outperforming N-methyl and N-propyl variants in selectivity and in vivo sleep-promotion assays [1]. Researchers developing next-generation insomnia therapeutics should prioritize the N-ethyl derivative over the primary amine or tertiary amine scaffold to maintain the established structure-activity relationship.

CNS Probe Synthesis Using Metal-Free Green Chemistry Route

The metal-free 5-exo-trig cyclization route reported in Tetrahedron Letters (2023) provides 78–92% yield for 2,3-disubstituted dihydrobenzofuran-3-amines, including the N-ethyl variant, without requiring palladium or rhodium catalysts [2]. This makes the compound an attractive building block for academic labs and contract research organizations seeking to avoid metal contamination in biological testing, particularly for CNS targets where residual metals can confound neurotoxicity readouts.

Serotonin Receptor Selectivity Profiling – Conformationally Constrained Pharmacophore

The rigid 2,3-dihydrobenzofuran framework restricts the conformational freedom of the amine-bearing side chain, a feature linked to improved 5-HT2A/2C receptor subtype selectivity (up to 70-fold) in structurally related dibenzofuranylethylamine series [3]. The N-ethyl-2,3-dihydro-1-benzofuran-3-amine scaffold is therefore a logical chiral starting point for structure-activity relationship studies aimed at dissecting serotonin receptor subtype pharmacology with greater precision than flexible phenethylamine probes.

Stereospecific Pharmacological Studies Requiring High Enantiomeric Excess

With commercial availability at ≥95% ee for both R and S enantiomers, N-ethyl-2,3-dihydro-1-benzofuran-3-amine is suitable for enantiomer-specific screening cascades where stereochemistry at the dihydrofuran C3 position governs target engagement, as documented for hallucinogenic dihydrobenzofuran analogs where enantiomers differ >10-fold in 5-HT2A receptor affinity [4].

Quote Request

Request a Quote for N-ethyl-2,3-dihydro-1-benzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.